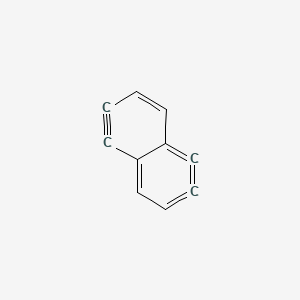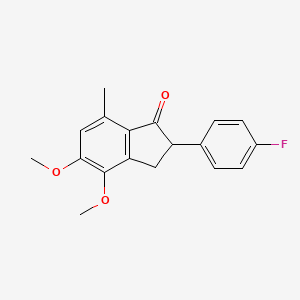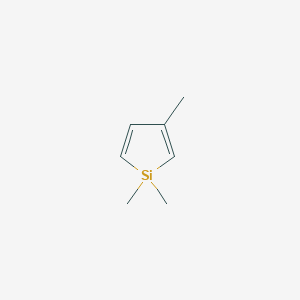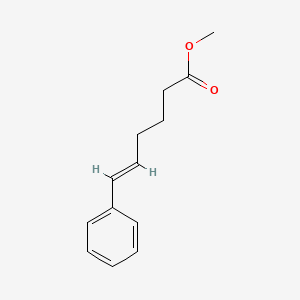![molecular formula C15H25O4PS B14407944 Diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate CAS No. 87763-00-6](/img/structure/B14407944.png)
Diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a sulfinyl-substituted butane and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a sulfinyl-substituted butane and a phenylmethyl halide. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the generated acid. The reaction proceeds via nucleophilic substitution, where the phosphite attacks the electrophilic carbon of the phenylmethyl halide, leading to the formation of the desired phosphonate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The phosphonate group can participate in substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of substituted phosphonate derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfinyl and phosphonate groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl [(butane-2-sulfonyl)(phenyl)methyl]phosphonate: Similar structure but with a sulfone group instead of a sulfinyl group.
Diethyl [(butane-2-thio)(phenyl)methyl]phosphonate: Similar structure but with a sulfide group instead of a sulfinyl group.
Diethyl [(butane-2-oxy)(phenyl)methyl]phosphonate: Similar structure but with an ether group instead of a sulfinyl group.
Uniqueness
Diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate is unique due to the presence of the sulfinyl group, which imparts distinct reactivity and properties compared to its sulfone, sulfide, and ether analogs. The sulfinyl group can undergo selective oxidation and reduction reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
87763-00-6 |
|---|---|
Molekularformel |
C15H25O4PS |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
[butan-2-ylsulfinyl(diethoxyphosphoryl)methyl]benzene |
InChI |
InChI=1S/C15H25O4PS/c1-5-13(4)21(17)15(14-11-9-8-10-12-14)20(16,18-6-2)19-7-3/h8-13,15H,5-7H2,1-4H3 |
InChI-Schlüssel |
XKFOUALRXHEGFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)S(=O)C(C1=CC=CC=C1)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester](/img/structure/B14407864.png)
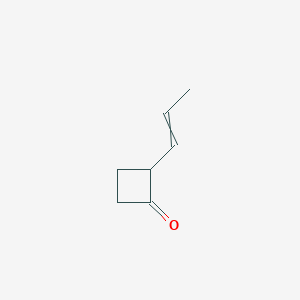

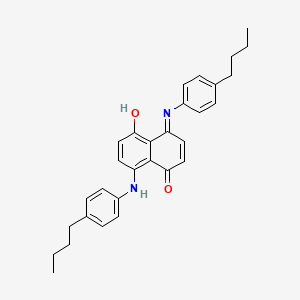
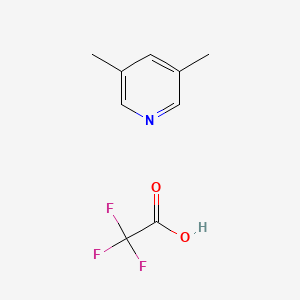
![Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane](/img/structure/B14407894.png)

![{[(Trimethylsilyl)oxy]imino}methanone](/img/structure/B14407913.png)
